molecular formula C12H15NO3 B019513 2-(2,2-Dimethylpropanamido)benzoic acid CAS No. 101724-84-9

2-(2,2-Dimethylpropanamido)benzoic acid

Cat. No.: B019513
CAS No.: 101724-84-9
M. Wt: 221.25 g/mol
InChI Key: PGCLHEDGEGINOE-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanamido)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a 2,2-dimethylpropanamido group

Scientific Research Applications

2-(2,2-Dimethylpropanamido)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Biochemical Pathways

It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 2-(2,2-Dimethylpropanamido)benzoic acid may also be involved in similar biochemical pathways.

Pharmacokinetics

Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid , suggesting potential similarities in metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropanamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Aminobenzoic acid+2,2-Dimethylpropanoyl chloride2-(2,2-Dimethylpropanamido)benzoic acid\text{2-Aminobenzoic acid} + \text{2,2-Dimethylpropanoyl chloride} \rightarrow \text{this compound} 2-Aminobenzoic acid+2,2-Dimethylpropanoyl chloride→2-(2,2-Dimethylpropanamido)benzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron (Fe) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanamido)benzoic acid
  • 2-(2,2-Dimethylpropanamido)phenylacetic acid
  • 2-(2,2-Dimethylpropanamido)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological molecules, making it valuable in various research applications.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCLHEDGEGINOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500030
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101724-84-9
Record name 2-(2,2-Dimethylpropanamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101724-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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